10,12-Pentacosadiyn-1-ol

Overview

Description

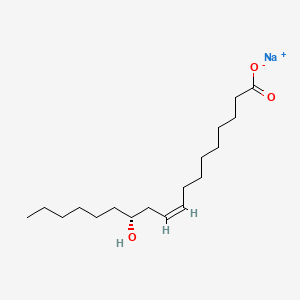

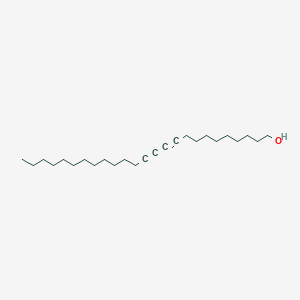

10,12-Pentacosadiyn-1-ol is a chemical compound with the molecular formula C25H44O . It has a molecular weight of 360.62 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of 25 carbon atoms, 44 hydrogen atoms, and 1 oxygen atom . The compound has a monoisotopic mass of 360.339203 Da .Chemical Reactions Analysis

The compound is known to undergo photoinduced topochemical reactions . The efficiency of these reactions and the structure of the generated polydiacetylene depend on its polymorphic forms .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . It has a boiling point of 489.5±18.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.8 mmHg at 25°C . The enthalpy of vaporization is 87.1±6.0 kJ/mol . The flash point is 204.0±14.2 °C . The index of refraction is 1.481 .Scientific Research Applications

Topochemical Reactions on Surfaces

10,12-Pentacosadiyn-1-ol exhibits interesting behavior in photoinduced topochemical reactions. When adsorbed on graphite, it forms polydiacetylenes through a process influenced by its monomer arrangements. Different polymorphic forms, such as the "herringbone" and "parallel" arrangements, affect the reaction efficiency and the structure of the resultant polydiacetylene. This provides insights into the polymerization criteria for two-dimensional phases, which differs from that in three-dimensional crystals (Takajo, Inaba, & Sudoh, 2014).

Nanohybrid Architecture

10,12-Pentacosadiynoic acid, closely related to this compound, has been used to create silver-polydiacetylene core–shell nanohybrids. These nanohybrids demonstrate a stable, bilayered architecture in aqueous suspension and offer a model for studying self-assembly on nanoparticle surfaces (Alloisio et al., 2015).

Langmuir-Blodgett Films for Protein Adsorption

Multilayers of 10,12-pentacosadiyonic acid have been constructed using the Langmuir-Blodgett technique. These films are interesting for studying protein adsorption from solution on biological surfaces, offering potential applications in biotechnology and material science (Norde, Giesbers, & Pingsheng, 1995).

Colorimetric Sensors

10,12-Pentacosadiynoic acid derivatives have been employed in the creation of colorimetric sensors. These sensors, based on polydiacetylenes, exhibit color changes in response to external stimuli, making them suitable for applications like solvent detection (Pumtang et al., 2011).

Molecular Recognition Studies

The compound's derivatives have also been used in molecular recognition studies, particularly in interactions with proteins like concanavalin A. This research offers insights into the binding specificity and kinetics of molecular interactions at the air/water interface (Wang & Leblanc, 1999).

Reversible Thermochromism

Studies on cocrystals of 10,12-pentacosadiynoic acid and melamine have revealed properties like reversible thermochromism. This research opens avenues for creating materials with temperature-sensitive color changes, useful in various sensing applications (Guo et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

pentacosa-10,12-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKFKTVKSZQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408533 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92266-90-5 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 10,12-Pentacosadiyn-1-ol's polymerization on graphite unique compared to its bulk crystal form?

A1: this compound exhibits different polymerization behavior when arranged as a two-dimensional monolayer on graphite compared to its three-dimensional bulk crystal form. Research indicates that the distance (R) between reactive carbon atoms required for polymerization is larger in the two-dimensional system. [] While bulk crystals typically require R < 0.4 nm for polymerization, the herringbone arrangement on graphite, with R = 0.58 nm, still undergoes polymerization. [] This highlights a distinct difference in polymerization criteria between two-dimensional and three-dimensional phases.

Q2: How does the surrounding environment influence the photoinduced polymerization of this compound on graphite?

A2: The presence of oxygen significantly impacts the polymerization process. Studies demonstrate that a vacuum environment leads to a substantial increase in both the efficiency of polymer generation and the resulting polymer chain lengths. [] This observation is attributed to the suppression of collisional quenching of photoexcited radicals by oxygen molecules in vacuum. [] This highlights the importance of controlling the reaction environment for optimizing polymerization outcomes.

Q3: What are the different polymorphic forms of this compound observed on graphite, and how does their stability compare?

A3: this compound forms two distinct polymorphic structures on graphite: a herringbone (H) arrangement and a parallel (P) arrangement. [] Annealing experiments revealed that the P arrangement is thermodynamically more stable, as the area occupied by this arrangement expands irreversibly upon heating above 40°C. [] In contrast, the H arrangement is considered quasi-stable. []

Q4: How does the polymerization mechanism of this compound in two-dimensional monolayers differ from its bulk polymerization?

A4: Analysis of the polymerization degree distributions obtained from scanning tunneling microscopy studies at various temperatures reveals that the process can be modeled based on probabilistic addition reactions and deactivation events at the growing polymer chain ends. [] Importantly, the activation energies determined for these reactions in the two-dimensional system differ significantly from those observed in conventional bulk polymerization of this compound. [] This finding underscores the unique kinetic and mechanistic features governing polymerization in confined two-dimensional environments.

Q5: Are there any applications utilizing the properties of this compound's polymerized form on graphene?

A5: Research has explored the use of this compound in conjunction with graphene oxide (GO) for developing robust nanocomposites. [] By leveraging the linear structure of this compound and its interaction with GO through divalent zinc ions, researchers achieved synergistic toughening of the material. [] These bioinspired graphene-based nanocomposites exhibit promising properties like high strength, toughness, fatigue life, and electrical conductivity, suggesting potential applications in areas such as aerospace and flexible electrodes for supercapacitors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)